2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
描述
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide features a pyrazole core substituted with amino and ethylamino groups at positions 5 and 3, respectively. Position 4 of the pyrazole is linked to a 1,2,4-oxadiazole ring bearing an o-tolyl (ortho-methylphenyl) substituent. The acetamide moiety at position 1 is attached to a 3,4-dimethylphenyl group.
属性
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-5-26-23-20(24-28-22(30-33-24)18-9-7-6-8-15(18)3)21(25)31(29-23)13-19(32)27-17-11-10-14(2)16(4)12-17/h6-12H,5,13,25H2,1-4H3,(H,26,29)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTIJZPHVOOFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule with potential biological activities. Its structure incorporates multiple functional groups, including an oxadiazole and pyrazole moiety, which are known for their diverse biological effects. This article reviews the biological activity of this compound based on available research findings, case studies, and structural activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 465.9 g/mol. The presence of nitrogen heterocycles in its structure suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown promising activity against various fungal pathogens. A study highlighted that certain oxadiazole derivatives achieved inhibition rates against Sclerotinia sclerotiorum ranging from 47.2% to 86.1%, with some compounds demonstrating lower EC50 values than established fungicides like quinoxyfen .
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| 13p | 86.1 | 5.17 |
| 13f | 77.8 | 6.67 |
| Quinoxyfen | 77.8 | 14.19 |
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have not been extensively documented; however, related compounds have shown varying degrees of toxicity in vitro. For example, some derivatives were classified as low-toxic with acute toxicity values around 19.42 mg/L . The selectivity index of the compound is crucial for determining its therapeutic potential, particularly in cancer treatment.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors within microbial cells or cancer cells. Compounds featuring similar structural motifs have been shown to interact with phospholipases and other critical enzymes involved in cellular processes . Further studies are needed to elucidate the exact pathways affected by this compound.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where the target compound was part of a larger group tested for antifungal activity. The results indicated that modifications in the substituents on the benzene ring significantly influenced the biological activity, highlighting the importance of SAR in drug design .
相似化合物的比较
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
Pyrazole Substituents
- Target Compound: 5-amino, 3-(ethylamino), and 4-oxadiazolyl groups.
- Analog 1 (): 5-amino, 3-(methylsulfanyl), and 4-oxadiazolyl groups.
- Analog 2 (): 3-cyano and 1-(4-chlorophenyl) groups. The cyano group’s strong electron-withdrawing nature may increase reactivity but reduce bioavailability compared to the target’s amino/ethylamino substituents .
Oxadiazole Substituents
Acetamide Modifications
Pharmacological Comparison
Anti-Inflammatory Potential
- Target Compound : The 3,4-dimethylphenyl acetamide may enhance COX-2 selectivity over COX-1, similar to diclofenac derivatives .
- Analog 3 () : Exhibits anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg), suggesting the target compound’s dimethylphenyl group could further optimize potency .
Kinase Inhibition Hypotheses
- The oxadiazole-pyrazole scaffold is analogous to kinase inhibitors (e.g., JAK/STAT inhibitors). The ethylamino group in the target compound may form hydrogen bonds with ATP-binding pockets, while Analog 1’s methylsulfanyl group might reduce affinity due to steric clashes .
Structural Characterization Methods
Crystallographic analysis of similar compounds (e.g., ’s pyrazole derivatives) often employs SHELX programs for refinement, suggesting the target compound’s structure could be resolved using SHELXL or SHELXS .
常见问题
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including cyclization and coupling of heterocyclic moieties. Key steps include:
- Oxadiazole Formation : Refluxing precursors (e.g., substituted amidoximes) with carbonyl compounds in polar solvents like DMF, using catalysts such as pyridine and zeolite (Y-H) at 150°C for 5 hours to promote cyclization .
- Pyrazole-Acetamide Coupling : Reacting 4-amino-pyrazole intermediates with chloroacetyl derivatives in the presence of triethylamine (TEA) in dioxane or THF at 20–25°C, followed by recrystallization from ethanol to isolate the product .
- Optimization Tips : Monitor reaction progress via TLC, adjust catalyst loading (e.g., 0.01 M pyridine), and use inert atmospheres to minimize side reactions .
Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., ethylamino protons at δ 1.2–1.5 ppm, aromatic protons of o-tolyl at δ 7.1–7.4 ppm) .
- Infrared Spectroscopy (IR) : Identify key functional groups (amide C=O stretch at ~1650 cm, oxadiazole C=N at ~1600 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
Basic: How can initial biological screening for antiproliferative activity be designed?
Answer:
- In Vitro Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM. Include positive controls like doxorubicin .
- Dose-Response Analysis : Calculate IC values using nonlinear regression models (e.g., GraphPad Prism). Structural analogs with oxadiazole and pyrazole moieties have shown IC values <10 µM in breast cancer models .
Advanced: How can researchers resolve contradictions in reported biological activity data across structural analogs?
Answer:
- Comparative SAR Studies : Systematically vary substituents (e.g., o-tolyl vs. p-chlorophenyl on oxadiazole) and assess activity trends. For example, ortho-substituted aryl groups enhance steric interactions with target enzymes .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Discrepancies in IC values for oxadiazole derivatives often arise from differences in cell culture conditions .
Advanced: What strategies are effective for improving aqueous solubility and bioavailability?
Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide nitrogen .
- Co-Solvent Systems : Use ethanol/DMF mixtures (4:1 v/v) to enhance solubility for in vivo studies .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve plasma half-life .
Advanced: How can enzyme interaction mechanisms be elucidated for this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to kinase targets (e.g., EGFR or Aurora B). The oxadiazole ring may act as a hydrogen-bond acceptor with catalytic lysine residues .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) to purified enzymes. Reported K values for similar acetamides range from 10–100 nM .
Advanced: How should stability studies be conducted under physiological conditions?
Answer:
- Forced Degradation : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours. Monitor degradation via HPLC; amide bonds are prone to hydrolysis at extreme pH .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm). Oxadiazole rings may degrade under prolonged exposure, requiring light-protected storage .
Advanced: What computational methods support the design of analogs with enhanced selectivity?
Answer:
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituting the 3,4-dimethylphenyl group with bulkier substituents (e.g., naphthyl) .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and reduce CYP450 inhibition risks. Methyl groups on the phenyl ring improve metabolic stability .
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